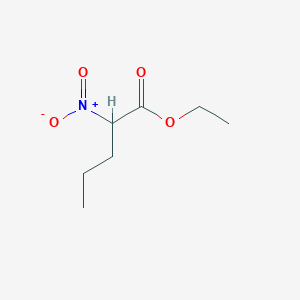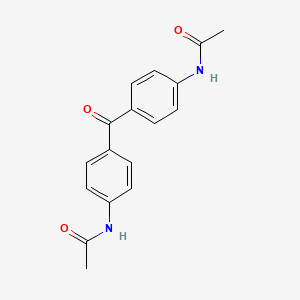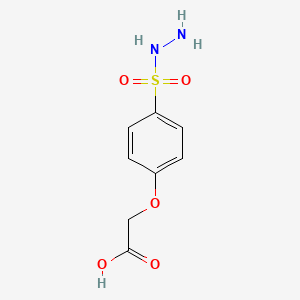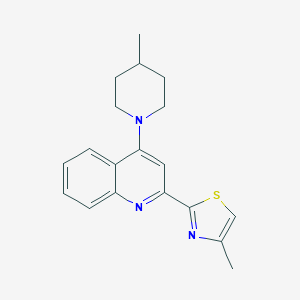
4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile is a chemical compound with the molecular formula C14H13N3 It is known for its unique structure, which includes an amino group, a phenyl group, and two cyano groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile typically involves the reaction of cyclohexanone with malononitrile and aniline in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . The reaction proceeds through a series of steps, including the formation of an intermediate imine, which then undergoes cyclization to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Amino-1-phenyl-3-cyclohexene-1,3-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and cyano groups. These interactions can lead to changes in cellular pathways and biological activities.
Comparaison Avec Des Composés Similaires
- 3-Amino-5-phenyl-2-cyclohexen-1-one
- 2-Amino-3-phenyl-3-(1-piperidinyl)-1-cyclohexene-1-carbonitrile hydrochloride
- 2-Imino-6-methyl-4,6-diphenyl-3-cyclohexene-1,1,3-tricarbonitrile
Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
127581-23-1 |
|---|---|
Formule moléculaire |
C14H13N3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-amino-1-phenylcyclohex-3-ene-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H13N3/c15-9-11-8-14(10-16,7-6-13(11)17)12-4-2-1-3-5-12/h1-5H,6-8,17H2 |
Clé InChI |
VSISRXTWVKPZMI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=C1N)C#N)(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)




![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)






